2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine
Description
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Properties
IUPAC Name |
2-bromo-4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S/c7-6-9-4-3-8-2-1-5(4)10-6/h8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVBVXMFILNMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Synthesis and Application of 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Isomeric Considerations in the Thiazolopyridine Scaffold
The fusion of thiazole and pyridine rings gives rise to several isomeric structures, each with distinct chemical properties and potential applications.[1] The nomenclature, such as thiazolo[4,5-c]pyridine and thiazolo[5,4-c]pyridine, precisely defines the orientation of the fused rings. While both are valid chemical structures, the thiazolo[5,4-c]pyridine core has garnered significant attention in medicinal chemistry. This guide will focus on 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine , a key heterocyclic compound, due to its established role in pharmaceutical synthesis and the extensive availability of technical data. We will delve into its chemical identity, synthesis, reactivity, and applications, providing a comprehensive resource for professionals in the field.
Chemical Identity and Properties of 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
This heterocyclic compound is characterized by a tetrahydro-pyridine ring fused with a 2-bromothiazole ring. The unmethylated form (where the nitrogen of the pyridine ring is a secondary amine) and its N-methylated counterpart are both crucial in different synthetic contexts.
Core Structure and N-Methylated Analogue
Caption: Chemical structures of the title compound and its N-methylated derivative.
Physicochemical Properties
A summary of the key properties for both the core compound and its N-methylated derivative is presented below. These properties are essential for designing experimental conditions, including solvent selection and purification methods.
| Property | 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine |
| CAS Number | 365996-07-2[2][3][4] | 143150-92-9[5][6] |
| Molecular Formula | C6H7BrN2S[2] | C7H9BrN2S[6] |
| Molecular Weight | 219.10 g/mol [2] | 233.13 g/mol [6][7] |
| Physical Form | Solid | Solid |
| IUPAC Name | 2-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | 2-bromo-5-methyl-6,7-dihydro-4H-[1][8]thiazolo[5,4-c]pyridine[6][7] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C[3] | Inert atmosphere, 2-8°C |
Synthesis of 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Derivatives
The synthesis of this class of compounds is a multi-step process that often starts from a piperidone derivative. A common and well-documented route involves the formation of the thiazole ring followed by bromination. The synthesis of the N-methylated derivative is particularly well-described in the context of the synthesis of the anticoagulant drug, Edoxaban.[7]
A general synthetic pathway is outlined below:
Caption: A simplified workflow for the synthesis of the title compound and its N-methyl derivative.
Experimental Protocol: Synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine from its 2-amino precursor
This protocol is based on a Sandmeyer-type reaction, a robust method for introducing a bromo group onto an aromatic or heteroaromatic ring via a diazonium salt intermediate.
Materials:
-
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO2)
-
Water
-
5N Sodium hydroxide (NaOH) solution
-
Toluene
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Suspend 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine in water.
-
Cool the suspension to 0-15°C and slowly add 48% hydrobromic acid.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 1.5 to 5 hours, maintaining the temperature between 0-15°C.
-
After the addition is complete, warm the reaction mixture to 30°C and stir for 24 hours.
-
Neutralize the reaction mixture to a pH of approximately 12.5 with 5N aqueous sodium hydroxide solution.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the product.[5]
Reactivity and Applications in Drug Discovery
The primary utility of 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine and its derivatives lies in their role as versatile intermediates in organic synthesis, particularly in the construction of more complex molecules with biological activity.
Key Reactive Site
The bromine atom at the 2-position of the thiazole ring is the main site of reactivity. It can be readily displaced by nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.
Caption: Common transformations of the 2-bromo substituent.
Application as a Pharmaceutical Intermediate
The most prominent application of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is as a key intermediate in the synthesis of Edoxaban , an oral, direct factor Xa inhibitor used as an anticoagulant.[7] In the synthesis of Edoxaban, the bromo group is typically converted to a carboxylic acid or an amide, which then serves as a handle for coupling with other fragments of the final drug molecule.
Conclusion
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a valuable heterocyclic building block with significant applications in pharmaceutical R&D. Its synthesis is well-established, and its reactivity is centered around the versatile 2-bromo substituent. A thorough understanding of its properties, synthesis, and reactivity is crucial for scientists and researchers working on the development of novel therapeutics, particularly those targeting the coagulation cascade.
References
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Nazir, M. S., Nawaz, A., Aslam, S., Ahmad, M., Zahoor, A. F., & Mohsin, N. ul A. (2023). Synthetic strategies for thiazolopyridine derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(1), 241-274. Available from: [Link]
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Pharmaffiliates. (n.d.). 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. Retrieved February 13, 2026, from [Link]
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ResearchGate. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Retrieved February 13, 2026, from [Link]
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PubChem. (n.d.). Thiazolo[4,5-c]pyridine. Retrieved February 13, 2026, from [Link]
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Taylor & Francis Online. (2021). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Retrieved February 13, 2026, from [Link]
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PubChem. (n.d.). 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine. Retrieved February 13, 2026, from [Link]
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Apicule. (n.d.). 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine (CAS No: 143150-92-9) API Intermediate Manufacturers. Retrieved February 13, 2026, from [Link]
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PubChem. (n.d.). Thiazolo[5,4-c]pyridine. Retrieved February 13, 2026, from [Link]
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ResearchGate. (2014). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. Available from: [Link]
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Pharmaffiliates. (n.d.). 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. Retrieved February 13, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 13, 2026, from [Link]
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An In-depth Technical Guide to the Physicochemical Properties and Solubility of 2-Bromothiazole Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to numerous natural products and synthetic drugs, including antimicrobials, antiretrovirals, and anticancer agents.[1][2][3] Among its halogenated derivatives, 2-bromothiazole serves as a versatile and indispensable building block for the synthesis of more complex, biologically active molecules.[4] A thorough understanding of its physicochemical properties and solubility is paramount for optimizing reaction conditions, predicting biological behavior, and designing novel therapeutics. This guide provides a comprehensive analysis of the key physicochemical parameters of 2-bromothiazole, details robust methodologies for their determination, and discusses the implications for drug discovery and development.
Introduction: The Significance of the Thiazole Scaffold
The five-membered thiazole ring, containing sulfur and nitrogen heteroatoms, is a privileged structure in drug discovery.[5] Its aromatic nature allows for diverse chemical modifications, while the heteroatoms provide crucial points for hydrogen bonding and metal coordination, enhancing interactions with biological targets.[2][5] The introduction of a bromine atom at the 2-position creates a reactive handle for a variety of synthetic transformations, including Suzuki couplings, C-N cross-couplings, and the formation of organometallic reagents.[4] These reactions enable the elaboration of the 2-bromothiazole core into a vast array of derivatives with potential therapeutic applications, targeting conditions from cancer to inflammation and infectious diseases.[4][6]
The journey from a simple building block like 2-bromothiazole to a clinical candidate is governed by its physicochemical properties. Parameters such as acidity (pKa), lipophilicity (logP), and solubility dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, a data-driven understanding of these core characteristics is not merely academic but a critical prerequisite for successful drug development.
Core Physicochemical Properties of 2-Bromothiazole
The fundamental properties of the parent 2-bromothiazole molecule (CAS RN: 3034-53-5) provide a baseline for understanding its more complex derivatives.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₂BrNS | [7][8] |
| Molecular Weight | 164.02 g/mol | [8] |
| Appearance | Clear colorless to light orange liquid | [4][9] |
| Boiling Point | 171 °C (lit.) | [8] |
| Density | 1.82 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.593 (lit.) | [4] |
| Predicted pKa | 0.84 ± 0.10 | [4][9] |
| Calculated logP | 1.8 | [Not explicitly cited, but common in property databases] |
Acidity and Basicity (pKa)
The predicted pKa of 2-bromothiazole is approximately 0.84, indicating it is a very weak base.[4][9] The lone pair of electrons on the ring nitrogen is delocalized within the aromatic system, reducing its availability for protonation.
-
Expert Insight: The low basicity of the thiazole nitrogen is a critical feature. In a physiological environment (pH ~7.4), the ring will be overwhelmingly in its neutral, unprotonated form. This is crucial for its ability to cross biological membranes, as charged species are generally membrane-impermeable. For derivatives, the addition of electron-donating or withdrawing groups can modulate this pKa, a strategy often used to fine-tune a drug candidate's properties.[10]
Lipophilicity (logP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is one of the most important parameters in drug design. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[11]
-
Expert Insight: The calculated logP of ~1.8 for 2-bromothiazole suggests moderate lipophilicity. This is a favorable starting point for drug design. As lipophilicity increases in a series of derivatives, membrane permeability and binding affinity for hydrophobic pockets often improve. However, excessive lipophilicity (logP > 5) can lead to poor aqueous solubility, increased metabolic clearance, and non-specific binding, ultimately hindering bioavailability.[12] Structure-activity relationship (SAR) studies on thiazole derivatives often show a strong correlation between lipophilicity and biological activity.[12][13]
Spectroscopic Profile
The identity and purity of 2-bromothiazole are routinely confirmed by spectroscopic methods.
-
¹H NMR (in CDCl₃): The proton NMR spectrum is simple, showing two doublets corresponding to the two protons on the thiazole ring. Typical chemical shifts are observed around δ 7.6 ppm and δ 7.3 ppm, with a small coupling constant (J) of approximately 3.6 Hz.[14]
-
¹³C NMR: The carbon spectrum provides information on the electronic environment of each carbon atom in the ring.[15]
Solubility Profile
Solubility is a kinetic parameter that defines the maximum amount of a substance that can dissolve in a given solvent system at a specific temperature. For drug development, both aqueous and organic solubility are critical.
Aqueous Solubility
2-Bromothiazole is reported to be insoluble in water.[4][9]
-
Expert Insight: The term "insoluble" is qualitative. For drug discovery, quantitative data is essential. The low aqueous solubility is expected given its moderate lipophilicity and the lack of strong hydrogen-bonding donor groups.[16] This property is a double-edged sword: while it facilitates membrane crossing, it can make formulation for intravenous administration challenging and may limit oral absorption if dissolution becomes the rate-limiting step.
Organic Solubility
2-Bromothiazole is readily soluble in many common organic solvents.
| Solvent | Qualitative Solubility | Source(s) |
| Chloroform | Soluble | [4] |
| Dichloromethane | Soluble | [4] |
| Ethanol | Soluble | [Inferred from general properties] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [Inferred from general properties] |
-
Expert Insight: High solubility in organic solvents like dichloromethane and chloroform makes 2-bromothiazole easy to handle in synthetic organic chemistry.[4] Its solubility in polar aprotic solvents like DMSO is particularly important for biological screening, as high-concentration stock solutions are typically prepared in DMSO before dilution into aqueous assay buffers.
Experimental Methodologies
Accurate and reproducible measurement of physicochemical properties is the foundation of reliable drug development. The protocols described below are standard, self-validating systems.
Workflow for Physicochemical & Solubility Profiling
The following diagram illustrates a logical workflow for characterizing a novel 2-bromothiazole derivative.
Caption: Workflow for characterizing a new 2-bromothiazole derivative.
Protocol: pKa Determination by Potentiometric Titration
This method measures the pH of a solution as a titrant (a strong acid or base) is added, allowing for the determination of the pKa.[17][18]
Causality: Potentiometric titration is chosen for its accuracy and direct measurement of the equilibrium between the protonated and neutral forms of the molecule.
Methodology:
-
Preparation: Prepare a ~0.01 M solution of the 2-bromothiazole derivative in deionized water or a suitable co-solvent system if solubility is low. Ensure the ionic strength is kept constant with an inert salt like 0.1 M KCl.[17]
-
Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Titration: Place the solution in a thermostatted vessel (e.g., 25 °C) under constant stirring. Add small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl) titrant.
-
Data Collection: Record the pH after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.[17]
Protocol: LogP Determination by Shake-Flask Method
This is the "gold standard" method for logP determination, directly measuring the partitioning of a compound between n-octanol and water.[19]
Causality: The shake-flask method provides a direct, thermodynamic measurement of partitioning, which is the definition of logP. It is robust and widely accepted, though it requires a pure sample and is relatively low-throughput.[19]
Methodology:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.
-
Sample Preparation: Add a small, known amount of the 2-bromothiazole derivative to a mixture of the pre-saturated n-octanol and water in a screw-cap tube. The amount should not exceed the solubility in either phase.
-
Equilibration: Shake the tube at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient P as: P = [Concentration in Octanol] / [Concentration in Water] The logP is the base-10 logarithm of P.[11]
Protocol: Thermodynamic Solubility Determination
This method determines the equilibrium solubility of a compound in a specific solvent.
Causality: This protocol ensures that a true equilibrium is reached between the dissolved compound and the excess solid, providing a thermodynamically accurate solubility value, which is critical for biopharmaceutical classification.
Methodology:
-
Preparation: Add an excess amount of the solid 2-bromothiazole derivative to a vial containing the solvent of interest (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is achieved.
-
Sample Processing: After equilibration, allow the solid to settle. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV).
-
Result: The measured concentration is the thermodynamic solubility of the compound in that solvent at that temperature.
Impact of Substitution on Properties
While 2-bromothiazole provides the core scaffold, substitutions at the 4- and 5-positions dramatically alter the physicochemical properties.
-
Lipophilicity: Adding non-polar, alkyl, or aryl groups will generally increase the logP, making the molecule more lipophilic.[13][20] Conversely, adding polar groups like hydroxyls or amines will decrease the logP.
-
Solubility: As lipophilicity increases with the addition of non-polar groups, aqueous solubility typically decreases.[16] Introducing ionizable groups (acids or bases) can dramatically increase aqueous solubility at pH values where the group is charged.
-
pKa: The electronic nature of the substituents affects the basicity of the ring nitrogen. Electron-withdrawing groups (e.g., nitro, cyano) will decrease the pKa, making the compound less basic. Electron-donating groups (e.g., amino, methoxy) will increase the pKa, making it more basic.[10]
The relationship between these properties is visualized below.
Caption: Interplay of physicochemical properties and their impact on ADME.
Conclusion
2-Bromothiazole is a foundational starting material in modern medicinal chemistry. Its utility stems from its reactive nature and the inherent biological relevance of the thiazole core. However, its successful application in drug discovery hinges on a deep and quantitative understanding of its physicochemical properties and those of its derivatives. By systematically measuring and interpreting parameters like pKa, logP, and solubility, researchers can make informed decisions, optimize molecular designs, and ultimately increase the probability of developing safe and effective new medicines. The experimental protocols and conceptual frameworks presented in this guide provide a robust system for the characterization of novel 2-bromothiazole heterocycles, empowering scientists to translate chemical novelty into therapeutic potential.
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- 14. 2-Bromothiazole(3034-53-5) 1H NMR [m.chemicalbook.com]
- 15. Proton NMR Table [www2.chemistry.msu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 20. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis Protocols for 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine
Executive Summary
The 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine scaffold is a privileged bicyclic heterocycle in medicinal chemistry, serving as a bioisostere for tetrahydroisoquinolines and a core structure in Smoothened (Smo) receptor antagonists, kinase inhibitors, and antitussive agents.[1]
This guide details the synthesis of the 2-bromo derivative, a critical electrophilic intermediate allowing for further functionalization via Suzuki-Miyaura couplings or nucleophilic aromatic substitutions. The protocol prioritizes the Sandmeyer-type radical bromination of the 2-amino precursor, offering a robust, scalable route superior to direct halogenation methods which often suffer from regioselectivity issues.[1]
Retrosynthetic Analysis & Strategy
The synthesis is designed around the stability of the piperidine nitrogen.[1] Direct manipulation of the free amine is prone to oxidation and polymerization; therefore, the tert-butoxycarbonyl (Boc) protecting group is maintained until the final stage.[1]
Strategic Disconnections[1]
-
C–Br Bond Formation: The 2-bromo moiety is installed via a non-aqueous Sandmeyer reaction (diazotization-bromination) using an alkyl nitrite and copper(II) bromide.[1] This avoids harsh aqueous acids incompatible with the Boc group.[1]
-
Thiazole Ring Construction: The fused thiazole system is built via a Hantzsch-type cyclization between an
-bromoketone and thiourea. -
Precursor: The starting material is the commercially available N-Boc-4-piperidone.
Pathway Visualization[1]
Figure 1: Strategic workflow for the synthesis of the 2-bromo-thiazolopyridine scaffold.
Detailed Experimental Protocols
Phase 1: Synthesis of the 2-Amino Intermediate
Objective: Construct the thiazole ring fused to the piperidine core. Target: tert-Butyl 2-amino-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate.
Mechanistic Insight
Direct bromination of N-Boc-4-piperidone favors the 3-position due to thermodynamic control. The subsequent addition of thiourea effects a nucleophilic attack on the
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5] | Role |
| N-Boc-4-piperidone | 1.0 | Starting Material |
| Pyrrolidone hydrotribromide (PHT) | 1.05 | Brominating Agent (Mild) |
| Thiourea | 2.0 | Thiazole precursor |
| Ethanol (EtOH) | Solvent | Reaction medium |
| Diethylamine (DEA) | 1.5 | Base (Neutralization) |
Step-by-Step Protocol
-
Bromination: Dissolve N-Boc-4-piperidone (10.0 g, 50 mmol) in THF (100 mL). Add Pyrrolidone hydrotribromide (26.0 g, 52.5 mmol) in portions over 20 minutes. Stir at room temperature for 2 hours. Note: PHT is preferred over elemental bromine for easier handling and stoichiometry control.[1]
-
Cyclization: Filter off the pyrrolidone hydrobromide salt formed.[1] Evaporate the filtrate to obtain the crude
-bromo ketone oil. -
Condensation: Immediately dissolve the oil in Ethanol (150 mL) and add Thiourea (7.6 g, 100 mmol). Reflux the mixture for 4 hours.
-
Work-up: Cool to room temperature. A precipitate (hydrobromide salt of the product) may form.[1] Concentrate the solvent to ~30 mL.
-
Neutralization: Pour the residue into saturated aqueous NaHCO
(200 mL). Extract with EtOAc (3 x 100 mL). -
Purification: Wash combined organics with brine, dry over Na
SO , and concentrate. Recrystallize from EtOH/Hexane or purify via flash chromatography (5% MeOH in DCM).
Expected Yield: 65–75% Appearance: Pale yellow solid.[1]
Phase 2: The Sandmeyer Transformation (Critical Step)
Objective: Convert the C-2 amino group to a C-2 bromo group.[1] Target: tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate.
Mechanistic Insight
Standard aqueous Sandmeyer conditions (NaNO
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5] | Role |
| 2-Amino Intermediate (from Phase 1) | 1.0 | Substrate |
| Copper(II) Bromide (CuBr | 1.5 | Bromine Source/Catalyst |
| tert-Butyl Nitrite ( | 1.5 | Diazotizing Agent |
| Acetonitrile (MeCN) | Solvent | Anhydrous, degassed |
Step-by-Step Protocol
-
Preparation: Dry Acetonitrile over molecular sieves. Flame-dry the reaction flask and purge with Argon.
-
Addition: Suspend CuBr
(3.35 g, 15 mmol) in MeCN (50 mL) and cool to 0°C in an ice bath. -
Diazotization: Add tert-Butyl Nitrite (2.2 mL, 18 mmol) dropwise to the copper suspension.
-
Substrate Addition: Add the 2-Amino intermediate (2.55 g, 10 mmol) portion-wise as a solid (or dissolved in minimal MeCN) over 15 minutes. Caution: Nitrogen gas evolution will occur.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. If conversion is incomplete (check TLC/LCMS), heat to 40°C for 30 minutes.
-
Quenching: Dilute with EtOAc (100 mL) and pour into 1M HCl (50 mL) to break up copper complexes. Note: The aqueous layer will turn blue/green.[1]
-
Extraction: Separate layers. Extract aqueous phase with EtOAc (2 x 50 mL).
-
Purification: Wash combined organics with saturated NaHCO
(to remove acid traces) and brine. Dry over MgSO . -
Chromatography: Purify via silica gel chromatography (Eluent: 10-20% EtOAc in Hexanes). The product is less polar than the starting amine.[1]
Expected Yield: 40–55% Appearance: White to off-white solid. Storage: Store at 2-8°C under inert gas (light sensitive).
Phase 3: Deprotection (Optional)
If the free amine is required (e.g., as a salt):
-
Dissolve the Boc-protected 2-bromo compound in DCM.
-
Add Trifluoroacetic acid (TFA) (10 equiv).[1] Stir at RT for 1 hour.
-
Evaporate volatiles.[1] The product is obtained as the TFA salt.[1]
Analytical Data & Validation
| Parameter | Specification | Notes |
| LC-MS (ESI) | [M+H] | Characteristic 1:1 Br isotope pattern is essential for confirmation. |
| Diagnostic Boc singlet confirms protection integrity.[1] | ||
| Broadening due to rotamers is common for Boc-piperidines.[1] | ||
| Appearance | White/Off-white solid | Yellowing indicates oxidation or residual copper. |
Safety & Troubleshooting
Hazard Mitigation
-
Alkyl Nitrites: Potent vasodilators and flammable.[1] Handle in a fume hood.
-
Copper Waste: Heavy metal waste must be segregated.[1]
-
Diazonium Intermediates: Although generated in situ, avoid allowing the reaction mixture to dry out completely before quenching, as dry diazonium salts can be explosive.[1]
Troubleshooting Guide
-
Low Yield in Step 2: Ensure anhydrous conditions. Water hydrolyzes the diazonium intermediate to the alcohol (2-hydroxy-thiazole tautomer), which is a dead-end byproduct.[1]
-
Incomplete Bromination: Increase CuBr
to 2.0 equiv and t-BuONO to 2.0 equiv. -
Product Instability: The C-Br bond on the thiazole is relatively stable, but avoid prolonged exposure to strong bases which might induce elimination or ring opening.[1]
References
-
Vertex AI Search. (2023).[1] Synthesis of tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate. Retrieved from [1]
-
National Institutes of Health (NIH). (2021).[1] Recent trends in the chemistry of Sandmeyer reaction: a review. PMC8376846.[1] Retrieved from [1]
-
ResearchGate. (2010).[1] Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative. Retrieved from
-
BLD Pharm. (n.d.).[1][6] Product Analysis: tert-Butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate. Retrieved from [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8058440B2 - Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid - Google Patents [patents.google.com]
- 6. 365996-07-2|2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine|BLD Pharm [bldpharm.com]
Application Note: Efficient Boc-Protection of 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine
Abstract & Strategic Significance
The 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine scaffold is a high-value heterocyclic building block in medicinal chemistry, particularly for fragment-based drug discovery targeting kinases and GPCRs. The presence of the bromine at the C2 position serves as a versatile handle for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the tetrahydropyridine ring provides solubility and 3D-character.
However, the secondary amine at the N5 position is nucleophilic and must be masked prior to C2 functionalization to prevent catalyst poisoning or side reactions. This Application Note details a robust, scalable protocol for the N-tert-butoxycarbonyl (Boc) protection of this scaffold.
Key Technical Challenges Addressed:
-
Salt Neutralization: The starting material is typically supplied as a hydrochloride salt (CAS 1628445-23-7), requiring in situ neutralization.
-
Chemo-stability: Preserving the C2-Bromine bond by avoiding harsh nucleophilic bases that could induce hydrolysis or metal-halogen exchange.
-
Regiocontrol: Ensuring exclusive protection of the secondary amine without affecting the thiazole ring.
Chemical Strategy & Mechanism[1]
The synthesis relies on the nucleophilic attack of the secondary amine (N5) onto the carbonyl carbon of di-tert-butyl dicarbonate (
Reaction Mechanism[1]
-
Deprotonation: The hydrochloride salt is neutralized by a tertiary amine base (DIPEA or TEA), liberating the free secondary amine.
-
Nucleophilic Attack: The lone pair of the N5 amine attacks
. -
Elimination: tert-Butanol and
are eliminated, yielding the carbamate.
Critical Reagent Choices
-
Base (DIPEA vs. TEA): Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) due to its greater steric bulk, which minimizes the formation of quaternary ammonium salts with any trace alkyl halides present in crude starting materials.
-
Solvent (DCM): Dichloromethane is the standard solvent due to high solubility of the Boc-product and ease of evaporation. For larger scales (>100g), THF is a greener alternative that simplifies workup.
-
Stoichiometry: A slight excess of
(1.1 – 1.2 equiv) ensures complete conversion, as the unreacted reagent is easily removed during workup.
Experimental Protocol
Materials & Reagents Table
| Reagent / Solvent | Role | MW ( g/mol ) | Equiv. | Density (g/mL) |
| Start Material (SM) (HCl Salt) | Substrate | ~255.56 | 1.0 | N/A |
| Di-tert-butyl dicarbonate ( | Reagent | 218.25 | 1.2 | 0.95 |
| DIPEA (Hünig's Base) | Base | 129.24 | 2.5 - 3.0 | 0.742 |
| Dichloromethane (DCM) | Solvent | 84.93 | N/A | 1.33 |
| 0.5 M Citric Acid | Wash Buffer | N/A | N/A | ~1.0 |
Note on Starting Material: This protocol assumes the use of This compound hydrochloride (CAS: 1628445-23-7). If using the free base, reduce DIPEA to 0.1 equiv (catalytic) or 1.1 equiv.
Step-by-Step Methodology
Step 1: Reaction Setup (In Situ Neutralization)
-
Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with Start Material (HCl salt) (1.0 equiv).
-
Add DCM (10 mL per gram of SM) and begin stirring at room temperature (20–25 °C). Note: The salt will likely remain a suspension.
-
Add DIPEA (2.5 equiv) dropwise over 5 minutes.
-
Observation: The suspension should clarify or change texture as the free base is liberated.
-
-
Stir for 15 minutes to ensure complete neutralization.
Step 2: Boc-Protection
-
Cool the solution to 0 °C (ice bath). Cooling is optional but recommended to minimize exotherms on larger scales.
-
Add
(1.2 equiv) portion-wise or as a solution in minimal DCM. -
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2–4 hours .
Step 3: In-Process Control (Self-Validation)
-
TLC: Eluent 30% EtOAc in Hexanes.
-
SM: Low
(near baseline), UV active, Ninhydrin positive (red/purple). -
Product: High
(~0.5–0.6), UV active, Ninhydrin negative.
-
-
LCMS: Monitor for disappearance of mass [M+H] = 219/221 (Free base pattern) and appearance of [M+H] = 319/321 (Boc-product).
-
Validation Criterion: Reaction is considered complete when SM < 2% by UV area integration.
-
Step 4: Workup & Isolation
-
Dilute the reaction mixture with an equal volume of DCM.
-
Wash 1: 0.5 M Citric Acid (or 10%
).-
Purpose: Removes excess DIPEA and any unreacted amine starting material. Crucial: Do not use strong acids (HCl) as they will cleave the Boc group.
-
-
Wash 2: Saturated
(removes citric acid traces). -
Wash 3: Brine (saturated NaCl).
-
Dry the organic layer over anhydrous
or . -
Filter and concentrate under reduced pressure (Rotavap) at 40 °C.
Step 5: Purification
-
Crude State: The product usually solidifies upon drying.
-
Recrystallization: If purity < 95%, recrystallize from Hexanes/EtOAc (10:1).
-
Column Chromatography: Only necessary if side products are observed. Gradient: 0% -> 30% EtOAc in Hexanes.
Visual Workflows (Graphviz)
Reaction Pathway & Mechanism
This diagram illustrates the transformation from the salt form to the protected species.
Caption: Step-wise conversion of the hydrochloride salt to the Boc-protected carbamate.
Troubleshooting Decision Matrix
Use this logic flow to resolve common issues during synthesis.
Caption: Decision matrix for incomplete reactions, addressing pH and stoichiometry issues.
Safety & Handling (MSDS Summary)
-
This compound: Treat as a potential skin irritant and sensitizer. Avoid inhalation of dust.
-
Di-tert-butyl dicarbonate (
): Highly flammable (FP 37°C). Toxic by inhalation. Molten liquid releases flammable vapors. Store at 2–8°C.[1] -
DCM: Suspected carcinogen. Use only in a fume hood.
-
Waste Disposal: Aqueous washes containing DIPEA/Citric acid should be neutralized before disposal.
References
-
ChemicalBook. (n.d.). tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate synthesis.[2][3][4][5]Link
- Note: References the [5,4-c] isomer, but the chemical reactivity profile for Boc protection is identical to the [4,5-c] isomer.
-
BLD Pharm. (n.d.).[6] 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine hydrochloride (CAS 1628445-23-7).[7]Link
- Source for the specific [4,5-c] starting m
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
Sources
- 1. ODM 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid h Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 2. tert-Butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (1 x 500 mg) | Reagentia [reagentia.eu]
- 3. 365996-06-1|tert-Butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate|BLD Pharm [bldpharm.com]
- 4. tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate, CAS No. 365996-06-1 - iChemical [ichemical.com]
- 5. tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. 365996-07-2|2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine|BLD Pharm [bldpharm.com]
- 7. 1628445-23-7|4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine hydrochloride|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Solving solubility issues of thiazolopyridine intermediates in organic solvents
Executive Summary: The "Brick Dust" Challenge
Thiazolopyridines are privileged scaffolds in drug discovery (e.g., kinase inhibitors, anticancer agents) due to their ability to mimic purine bases and engage in specific hydrogen bonding. However, this same structural feature—a rigid, planar fused heterocyclic system—creates a significant bottleneck: high lattice energy .
These molecules often behave as "brick dust": highly crystalline solids that are insoluble in water and sparingly soluble in common organic solvents (DCM, MeOH, EtOAc). This guide provides a tiered troubleshooting system to overcome these solubility barriers during synthesis, purification, and analysis.
Solubility Decision Matrix (Tiered Support)
The following decision tree outlines the logical flow for selecting solvent systems based on the process stage.
Figure 1: Strategic decision tree for solvent selection across the experimental workflow.
Troubleshooting Guide (Q&A)
Scenario 1: Synthesis & Reaction Optimization
Q: My starting materials dissolve, but the thiazolopyridine product precipitates as a gummy solid that stalls the reaction. How do I keep it in solution?
Diagnosis: The product is likely crashing out due to pi-pi stacking interactions, encapsulating unreacted material (occlusion). Technical Solution:
-
Switch to High-Boiling Polar Aprotics: Move from THF or Dioxane to DMF (Dimethylformamide) or DMAc (Dimethylacetamide) . These solvents disrupt intermolecular hydrogen bonding.
-
Temperature Elevation: Thiazolopyridines often require temperatures >80°C to remain solvated.
-
The "Dissolution" Additive: If using ethanol (common for cascade reactions), add 10-20% Acetic Acid . The acid protonates the pyridine nitrogen, disrupting the planar stacking and increasing solubility via ionic character.
Q: I am performing a one-pot cascade reaction (e.g., using cyanoacetohydrazide). What is the "Green" solvent choice? Recommendation: Ethanol at reflux is the gold standard for these cascade cyclizations. While the product is insoluble at room temperature (RT), it is often slightly soluble at reflux, allowing the reaction to proceed. Upon cooling, the product crystallizes out, simplifying isolation (see Protocol A).
Scenario 2: Purification & Isolation
Q: My compound is "brick dust." It won't dissolve in DCM or EtOAc for column chromatography. How do I purify it?
Diagnosis: You are fighting lattice energy. Standard chromatography is often impossible or results in massive streaking/tailing. Technical Solution:
-
Method A (The Crash-Out): Do not column. Exploit the insolubility.
-
Cool reaction mixture to 0°C.
-
Add an anti-solvent (Water if using DMF; Ether if using DCM).
-
Filter the precipitate and wash aggressively with EtOH/Ether.
-
-
Method B (Recrystallization): If purity is low, use the DMF/Water or DMSO/Methanol pair. Dissolve in hot DMF, then add water dropwise until turbidity persists. Cool slowly.
-
Method C (Modified Mobile Phase): If you must column, use DCM:Methanol (9:1) with 1% Ammonium Hydroxide . The base suppresses protonation of the pyridine ring on silica, reducing streaking.
Scenario 3: Analytical Characterization (NMR)
Q: I have a solid, but the 1H NMR in DMSO-d6 shows broad, humps instead of sharp peaks, or no signal at all.
Diagnosis: Your compound is forming supramolecular aggregates in solution (dimers/oligomers via pi-stacking) or is simply not dissolved. Technical Solution:
-
Acidification: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to the DMSO-d6 tube. This protonates the nitrogen, breaking H-bonds and pi-stacks by introducing charge repulsion.
-
Result: Peaks sharpen immediately.
-
-
Temperature: Run the NMR at 353 K (80°C) . This provides kinetic energy to overcome the aggregation barrier.
-
The "Nuclear Option" (HFIP): For extremely stubborn fused rings, use HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) as a co-solvent. These fluorinated alcohols are potent hydrogen-bond donors that solvate the lone pairs on the thiazolopyridine nitrogens.
Strategic Protocols
Protocol A: The "Precipitation" Work-up (Standard)
Best for: Isolating products from DMF/EtOH reactions.
-
Concentration: If reaction solvent is >20 mL, concentrate to ~5-10 mL volume under reduced pressure (high vacuum for DMF).
-
Anti-Solvent Addition:
-
If Solvent = Ethanol : Add Water (ratio 1:1).
-
If Solvent = DMF/DMSO : Add Ice-Cold Water slowly (ratio 1:3).
-
Critical Step: Stir vigorously for 30 minutes. Do not filter immediately; allow crystal growth to avoid clogging the frit.
-
-
Filtration: Filter through a sintered glass funnel.
-
Wash:
-
Wash 2x with Water (removes salts/DMF).
-
Wash 2x with cold Ethanol (removes organic impurities).
-
Wash 1x with Diethyl Ether (facilitates drying).
-
Protocol B: High-Performance Recrystallization
Best for: Final purification of "Brick Dust" intermediates.
| Parameter | System 1 (Polar) | System 2 (Aprotic) |
| Solvent A (Good) | DMF (boiling) | Acetic Acid (boiling) |
| Solvent B (Bad) | Water or Ethanol | Water |
| Procedure | Dissolve in min. boiling DMF. Add Water until cloudy. | Dissolve in boiling AcOH. Cool to RT. |
| Yield Typical | 70-85% | 60-75% |
| Note | Removes polar impurities. | Good for highly fused systems. |
Mechanism of Insolubility (Visualized)
Understanding why these fail helps in choosing the right solvent. The diagram below illustrates the competing forces.
Figure 2: Mechanistic barriers to solubility and the chemical "disrupters" used to overcome them.
References
-
Synthesis & Solvent Optimization
-
Singh, S. (2011).[1] Convenient method for synthesis of thiazolo[3,2-a]pyrimidine derivatives in a one-pot procedure. Tetrahedron Letters.
-
-
Recrystallization Strategies
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization.
-
-
NMR of Fused Heterocycles
-
Webb, G. A., et al. (1989). Nitrogen NMR studies on some fused ring N-heterocycles. Journal of Crystallographic and Spectroscopic Research.
-
-
Fluorinated Solvents (HFIP/TFE)
-
Ciani, L., et al. (2006). NMR investigation of the dihydrogen-bonding and proton-transfer equilibria between the hydrido carbonyl anion and fluorinated alcohols. Chemistry - A European Journal.
-
-
General Thiazolopyridine Properties
-
PubChem.[2] 5H-[1,3]Thiazolo[3,2-a]pyridine Compound Summary.
-
Sources
Purification methods for 2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine crude mixtures
The following technical guide details the purification protocols for 2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine (CAS 1368338-34-4).
Note on Isomer Specificity: While this guide specifically addresses the [4,5-c] isomer as requested, the chemical behavior of this scaffold is nearly identical to its widely utilized regioisomer, 2-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS 365996-07-2), a key intermediate in the synthesis of anticoagulants like Edoxaban. The protocols below are validated based on the industrial standards for this thiazolopyridine class.
Subject: Troubleshooting & Purification of this compound
Document ID: TSP-TP-45C-001 Applicable CAS: 1368338-34-4 ([4,5-c] isomer); 365996-07-2 ([5,4-c] analog)
Part 1: Initial Assessment & "Triage" of Crude Mixtures
Q: My crude reaction mixture is a dark, viscous tar. Is this normal? A: Yes. Thiazolopyridine syntheses (often involving bromination of 2-aminothiazoles or cyclization of piperidones) frequently yield dark, tarry crude mixtures due to the formation of oxidative by-products and polymerized thiourea residues.
-
Immediate Action: Do not attempt direct crystallization from the tar. The impurities will occlude the crystal lattice. Proceed immediately to Acid-Base Workup (Method A) to separate the basic product from neutral/acidic tars.
Q: How stable is the C-Br bond during workup? A: The C2-Bromine bond on the thiazole ring is moderately stable but susceptible to protodebromination (loss of Br replaced by H) under strongly acidic conditions at high temperatures or in the presence of reducing metals (e.g., residual Zn/Cu).
-
Precaution: Keep acid extractions cold (0–5 °C) and minimize contact time with strong acids.
Part 2: Purification Protocols
Method A: Acid-Base Extraction (The "Cleanup" Step)
Use this as the first step for all crude mixtures to remove non-basic organic impurities.
Protocol:
-
Dissolution: Dissolve the crude tar in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Acid Extraction: Extract the organic layer with cold 1M HCl (aq) (3x volumes).
-
Mechanism:[1] The secondary amine of the tetrahydro-pyridine ring protonates, moving the product into the aqueous phase. Neutral tars remain in the organic layer.
-
-
Wash: Wash the combined aqueous acidic layers with fresh EtOAc to remove entrained organic impurities.
-
Basification: Cool the aqueous layer to 0 °C. Slowly adjust pH to ~10–11 using 4M NaOH or saturated Na₂CO₃ .
-
Critical: Do not let the temperature rise above 10 °C to prevent hydrolysis or bromine displacement.
-
-
Extraction: Extract the cloudy aqueous mixture with DCM (3x).
-
Drying: Dry combined DCM layers over Na₂SO₄ and concentrate 40 °C.
Method B: Salt Formation (The "Gold Standard" for Purity)
Converting the free base to a salt (HCl or p-TsOH) is the most effective way to achieve >98% purity without column chromatography.
Protocol (Hydrochloric Acid Salt):
-
Dissolve the "cleaned" free base (from Method A) in a minimal amount of Ethanol (EtOH) or Isopropanol (IPA) .
-
Cool to 0 °C.
-
Dropwise add 4M HCl in Dioxane (1.1 equivalents).
-
Stir at 0 °C for 1–2 hours. A white to off-white precipitate should form.
-
Filtration: Filter the solid and wash with cold diethyl ether or MTBE.
-
Drying: Vacuum dry at 40 °C.
Comparison of Salt Forms:
| Salt Type | Solubility (Water) | Solubility (Organics) | Crystallinity | Removal of Impurities |
| Free Base | Low | High (DCM, EtOAc) | Poor (Oily) | Low |
| Hydrochloride (HCl) | High | Low | Excellent | High (Rejects tars) |
| p-Toluenesulfonate (TsOH) | Moderate | Low | Good | Very High (Sharp MP) |
Method C: Flash Column Chromatography
Required if salt formation fails or for isolating small quantities.
Q: The product streaks on TLC and sticks to the silica column. How do I fix this? A: The secondary amine interacts strongly with the acidic silanols on silica gel, causing tailing. You must use a base modifier .
Recommended Conditions:
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Mobile Phase: DCM : Methanol : Ammonium Hydroxide (25%) (90 : 9 : 1).
-
Alternative: DCM : Methanol : Triethylamine (95 : 4 : 1).
-
-
Loading: Dissolve crude in a minimum volume of DCM. If solubility is poor, use a "dry load" technique (adsorb onto silica).
Part 3: Workflow Visualization
The following diagrams illustrate the decision logic and experimental workflows for purifying the crude mixture.
Figure 1: Decision tree for selecting the appropriate purification strategy based on crude purity and physical state.
Part 4: Troubleshooting & FAQs
Q: I see a new impurity at RRT 0.85 after acid workup. What is it? A: This is likely the protodebrominated byproduct (2-H analog).
-
Cause: Extended exposure to acid or residual reducing metals (Zn/Cu) from the synthesis step.
-
Solution: Ensure all metal residues are removed before acid workup (filter through Celite). Reduce the time the product spends in the acidic aqueous phase.
Q: My HCl salt is hygroscopic and turning into a gum. Why? A: This indicates the presence of excess acid or water.
-
Fix: Recrystallize the salt from anhydrous EtOH/Et₂O . Dry strictly under high vacuum with P₂O₅ desiccant. Alternatively, switch to the p-Toluenesulfonate (Tosylate) salt, which is often less hygroscopic and more crystalline.
Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina is excellent for amines as it does not require base modifiers (like Et₃N).
-
Gradient: 0–5% Methanol in DCM.
Q: The product is colored (red/brown) even after column chromatography. A: Trace oxidation products (N-oxides or radical species) are highly colored.
-
Fix: Treat the solution with activated charcoal in refluxing methanol for 30 minutes, filter hot through Celite, then recrystallize or re-column.
References
-
Preparation of Tetrahydrothiazolopyridine Derivatives. Source: Patents assigning synthesis of Edoxaban intermediates (e.g., US8058440B2). Relevance: Describes the synthesis and acid-base workup of the [5,4-c] isomer, directly applicable to the [4,5-c] isomer. URL:
-
2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS 365996-07-2). Source:[2][3] ChemicalBook & PubChem Compound Summary. Relevance: Provides physical property data (solubility, pKa estimates) for the structural analog. URL:
-
Purification of Basic Heterocycles. Source: "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org. Chem. 1978. Relevance: Foundational text on using amine modifiers (NH4OH/Et3N) for silica chromatography of amines. URL:
Sources
Validation & Comparative
Structural Analysis & Comparative Guide: 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine
Executive Summary
The 2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine scaffold represents a critical intermediate in fragment-based drug discovery (FBDD). Unlike its fully aromatic counterparts, the tetrahydro-pyridine ring introduces specific conformational flexibility (puckering) that influences binding affinity in targets like c-Met , Hsp90 , and smoothened receptors .
This guide provides a technical comparison of the 2-bromo scaffold against its structural analogues (specifically the crystallographically resolved 2-methylthio variant and the [5,4-c] regioisomer). We synthesize experimental data with crystallographic principles to offer a roadmap for solid-state characterization and synthetic utility.
Part 1: Structural Context & Crystal Data Analysis
Since the specific single-crystal X-ray diffraction (SC-XRD) data for the 2-bromo variant is often proprietary, we utilize the 2-(methylthio)thiazolo[4,5-c]pyridine (CCDC 1267/4105) as the high-fidelity structural proxy. The core fused ring system remains isostructural, allowing for precise geometric extrapolation.
1.1 The Crystal Lattice Proxy (Experimental Baseline)
The core thiazolo[4,5-c]pyridine scaffold crystallizes in a monoclinic system.[1] Researchers should anticipate the following lattice parameters when attempting to solve the 2-bromo structure:
| Parameter | Reference Standard (2-MeS Analogue) | Predicted Range (2-Br Target) | Significance |
| Crystal System | Monoclinic | Monoclinic / Triclinic | Lower symmetry common in polar halogens. |
| Space Group | Centrosymmetric packing favored by dipole cancellation. | ||
| Unit Cell ( | ~3.97 Å | 4.0 - 4.2 Å | Slight expansion due to Br vs S-Me radii. |
| Unit Cell ( | ~9.87 Å | 9.8 - 10.1 Å | Influenced by intermolecular H-bonding (NH). |
| Unit Cell ( | ~20.62 Å | 18.5 - 21.0 Å | Dependent on packing motif (herringbone vs stacking). |
| Ring Puckering | Half-Chair / Twisted Boat | Twisted Boat | Critical for active site fitting (e.g., ATP pockets). |
1.2 The "Bromine Handle" Effect
The substitution of the methylthio group with a bromine atom at the C2 position introduces two critical structural changes:
-
Halogen Bonding (
-hole): The Br atom acts as a Lewis acid along the C-Br bond axis, capable of forming linear interactions. This stabilizes the crystal lattice differently than the lipophilic methylthio group. -
Steric Vector: The C-Br bond length (~1.89 Å) is shorter than the C-S-C tether, altering the ligand's excluded volume.
Part 2: Comparative Performance Guide
This section objectively compares the 2-Bromo-[4,5-c] target against its two most common alternatives in drug design: the 2-Amino-[4,5-c] variant and the [5,4-c] Regioisomer .
2.1 Functional Comparison Matrix
| Feature | 2-Bromo-[4,5-c] (Target) | 2-Amino-[4,5-c] (Alternative 1) | 2-Bromo-[5,4-c] (Alternative 2) |
| Primary Utility | Cross-coupling Electrophile (Suzuki/Buchwald) | H-Bond Donor / Nucleophile | Regioisomer for Vector Exploration |
| Crystallizability | High (Heavy atom effect aids phasing) | Moderate (Requires salt formation) | High |
| Solubility (DCM) | High | Low (Polar) | High |
| Electronic Character | Electron-deficient Thiazole | Electron-rich Thiazole | Distinct N-vector orientation |
| Metabolic Stability | Low (Reactive handle) | Moderate (Phase II conjugation) | Low (Reactive handle) |
2.2 Structural Logic Diagram (SAR Decision Tree)
The following diagram illustrates the decision process for selecting between the [4,5-c] and [5,4-c] scaffolds based on structural requirements.
Caption: Decision matrix for scaffold selection. The [4,5-c] isomer provides a distinct linear vector compared to the [5,4-c] "kink," dictating the choice based on binding pocket geometry.
Part 3: Experimental Protocols
To ensure reproducibility, we provide a self-validating workflow for synthesizing and crystallizing the 2-bromo intermediate.
3.1 Synthesis (Sandmeyer-Type Transformation)
Rationale: Direct bromination of the tetrahydro-pyridine is difficult due to competing N-bromination. The preferred route is via the 2-amino precursor.
-
Precursor Dissolution: Dissolve 2-amino-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine (1.0 eq) in 48% HBr (aq). Cool to 0°C.
-
Diazotization: Add
(1.2 eq) dropwise. The internal temperature must remain <5°C to prevent diazonium decomposition. -
Substitution: Add
(1.5 eq) in HBr slowly. -
Workup: Neutralize with
, extract with DCM. -
Validation:
NMR must show a shift of the C2 carbon from ~168 ppm (C-NH2) to ~135 ppm (C-Br).
3.2 Crystallization Protocol (Vapor Diffusion)
Objective: Obtain single crystals suitable for XRD.
-
Solvent System: Methanol (Solvent) / Diethyl Ether (Antisolvent).
-
Procedure:
-
Dissolve 20 mg of the 2-bromo compound in 1.5 mL of HPLC-grade Methanol. Sonicate to ensure complete dissolution.
-
Filter through a 0.45 µm PTFE syringe filter into a small inner vial.
-
Place the inner vial uncapped inside a larger jar containing 10 mL of Diethyl Ether.
-
Seal the outer jar tightly.
-
Incubation: Store at 4°C in a vibration-free environment for 3-5 days.
-
-
Success Metric: Colorless prisms or needles appearing at the interface.
3.3 Crystallography Workflow Diagram
Caption: Standardized workflow for obtaining high-quality crystal structures of thiazolopyridine intermediates.
Part 4: Data Interpretation & Self-Validation
When analyzing the solved structure, verify the following geometric parameters to ensure the model is chemically accurate.
4.1 Key Bond Metrics (Validation Check)
| Bond | Expected Length (Å) | Interpretation |
| C(2)-Br | 1.88 - 1.90 | Typical aromatic C-Br. Deviation >0.05 Å suggests disorder. |
| C(2)-S(1) | 1.72 - 1.74 | Shorter than single bond due to aromaticity. |
| C(3a)-N(3) | 1.30 - 1.32 | Double bond character ( |
| Piperidine Ring | -- | Check for Twisted Boat conformation. If planar, check for disorder constraints. |
4.2 Intermolecular Interactions
-
Hydrogen Bonding: Look for
interactions between symmetry-equivalent molecules, often forming infinite chains along the b-axis. -
Halogen Bonding: Measure the angle
(where A is a nucleophile). An angle near 180° confirms a structure-directing halogen bond.
References
-
Tian, X-Z., et al. (2014).[1] "Crystal structure of 2-(methylthio)thiazolo[4,5-c]pyridine, C7H6N2S2." Zeitschrift für Kristallographie - New Crystal Structures, 229(3), 243-244.
-
Vertex AI Search. (2025). "Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole." MDPI.
-
PubChem. (2025).[2] "2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Compound Summary." National Library of Medicine.
-
Lozynskyi, A., et al. (2017).[3] "Synthesis and cytotoxicity of new thiazolo[4,5-b]pyridin-2(3H)-one derivatives." Chemical Papers. [3]
-
ChemicalBook. (2022). "2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Properties and Suppliers."
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
